1,2-Di(furan-3-yl)ethane-1,2-dione
Description
Contextual Significance of α-Diketones in Organic Chemistry
α-Diketones, also known as 1,2-diketones, are organic compounds characterized by the presence of two adjacent carbonyl groups. This arrangement of functional groups imparts unique chemical properties and reactivity. The proximity of the two carbonyl groups influences their electronic properties, making them valuable synthons in a variety of organic transformations. They are known to participate in numerous reactions, including the formation of heterocyclic compounds, and serve as building blocks for more complex molecules. Aliphatic 1,2-diketones are often yellow oils with a pungent smell, while aromatic derivatives tend to be crystalline solids. organic-chemistry.org The synthesis of α-diketones can be achieved through various oxidative processes, such as the oxidation of corresponding alkynes, 1,2-diols, or silyl (B83357) enol ethers. nih.govgoogle.com
Historical Trajectory of Furan-Derived Compounds in Synthesis and Applications
Furan (B31954), a five-membered aromatic heterocycle containing an oxygen atom, and its derivatives have a rich history in chemistry, originating from the study of natural products. The name "furan" itself is derived from the Latin word "furfur," meaning bran, from which the furan derivative furfural (B47365) was first isolated. nih.gov Furan-derived compounds are significant in numerous industries, including pharmaceuticals, agriculture, and polymers. nih.govorganic-chemistry.orgbeilstein-journals.org They are recognized as important bio-based platform chemicals, often derived from biomass, which aligns with the growing emphasis on sustainable chemistry. researchgate.net The versatility of the furan ring allows for a wide array of chemical modifications, making it a valuable scaffold in the synthesis of diverse and complex molecules. nih.govorganic-chemistry.orgresearchgate.net
Research Objectives and Scope Pertaining to 1,2-Di(furan-3-yl)ethane-1,2-dione
Specific research objectives for this compound are not widely documented in the available literature. However, based on its structure, potential research could be directed towards several key areas. These would likely include the development of efficient synthetic routes to access this molecule, which appears to be less common than its 2-substituted isomer. A primary objective would be the full characterization of its physical and spectroscopic properties. Subsequent research would likely explore its reactivity, particularly in reactions characteristic of α-diketones, and investigate its potential applications in areas such as materials science, coordination chemistry (as a ligand), or as a precursor for novel heterocyclic systems.
Interactive Data Tables
Due to the limited specific data for this compound, the following tables provide general information for the parent compound, furan, and a related isomer, 1,2-Di(furan-2-yl)ethane-1,2-dione, to provide context.
Table 1: General Properties of Furan
| Property | Value |
|---|---|
| Molecular Formula | C₄H₄O |
| Molar Mass | 68.07 g/mol |
| Appearance | Colorless, volatile liquid |
| Boiling Point | 31.3 °C |
| Melting Point | -85.6 °C |
Data sourced from general chemical literature.
Table 2: Properties of a Related Isomer: 1,2-Di(furan-2-yl)ethane-1,2-dione
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₆O₄ |
| Molar Mass | 190.15 g/mol |
| CAS Number | 492-94-4 |
| Appearance | Crystalline solid |
Data sourced from chemical supplier databases.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H6O4 |
|---|---|
Molecular Weight |
190.15 g/mol |
IUPAC Name |
1,2-bis(furan-3-yl)ethane-1,2-dione |
InChI |
InChI=1S/C10H6O4/c11-9(7-1-3-13-5-7)10(12)8-2-4-14-6-8/h1-6H |
InChI Key |
CFRXCCHBAXVIPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(=O)C(=O)C2=COC=C2 |
Origin of Product |
United States |
Reaction Chemistry and Transformational Pathways of 1,2 Di Furan 3 Yl Ethane 1,2 Dione
Electrophilic and Nucleophilic Reactivity at the Diketone Moiety
The 1,2-dicarbonyl core of 1,2-di(furan-3-yl)ethane-1,2-dione is the primary site for nucleophilic attack. The two adjacent electron-withdrawing carbonyl groups mutually activate each other, rendering the carbonyl carbons highly electrophilic. This enhanced reactivity allows for a variety of nucleophilic addition reactions.
The diketone moiety's reactivity is a cornerstone of its synthetic utility. For instance, it can undergo reactions with organometallic reagents or be subject to reduction. The reduction of the diketone can lead to the corresponding diol, 1,2-di(furan-3-yl)ethane-1,2-diol, which can serve as a precursor for further transformations. The presence of two adjacent carbonyls also allows for unique rearrangements and cyclization reactions under specific conditions.
Reactions Involving the Furan (B31954) Rings
The furan rings in this compound, while aromatic, exhibit distinct reactivity compared to benzene, primarily due to the influence of the oxygen heteroatom.
Furan is a π-electron-rich aromatic heterocycle and is significantly more reactive towards electrophiles than benzene. chemicalbook.comucalgary.ca Electrophilic aromatic substitution on the furan ring preferentially occurs at the C2 (α) position, which is adjacent to the oxygen atom, due to the superior stabilization of the cationic intermediate (sigma complex) through resonance. chemicalbook.compearson.compearson.com In this compound, the furan rings are substituted at the 3-position by the ethanedione bridge. The ethanedione moiety acts as an electron-withdrawing group, which deactivates the furan rings towards electrophilic attack. Despite this deactivation, electrophilic substitution is expected to proceed at the most nucleophilic positions, which are the vacant C2 and C5 positions.
Expected Regioselectivity of Electrophilic Aromatic Substitution:
| Electrophile (E+) | Expected Product(s) |
| Nitration (HNO₃/H₂SO₄) | 1-(2-Nitro-furan-3-yl)-2-(furan-3-yl)ethane-1,2-dione and 1,2-bis(2-nitro-furan-3-yl)ethane-1,2-dione |
| Halogenation (Br₂/FeBr₃) | 1-(2-Bromo-furan-3-yl)-2-(furan-3-yl)ethane-1,2-dione and 1,2-bis(2-bromo-furan-3-yl)ethane-1,2-dione |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | 1-(2-Acyl-furan-3-yl)-2-(furan-3-yl)ethane-1,2-dione and 1,2-bis(2-acyl-furan-3-yl)ethane-1,2-dione |
This table represents predicted outcomes based on established principles of furan chemistry.
The furan nucleus is susceptible to ring-opening under acidic conditions. pharmaguideline.comchempedia.info This reaction typically proceeds via protonation of the furan ring, followed by nucleophilic attack, leading to the formation of a 1,4-dicarbonyl compound. rsc.org For this compound, acid-catalyzed hydrolysis could potentially lead to the cleavage of one or both furan rings, generating more complex polycarbonyl species. These ring-opening reactions are pivotal in transforming furan-containing compounds into diverse acyclic structures. rsc.orgresearchgate.net
Oxidative dearomatization is a powerful transformation that disrupts the aromaticity of the furan ring to create highly functionalized, three-dimensional structures. nih.govresearchgate.netacs.org Various reagents can effect the oxidative cleavage of furans, leading to products like 1,4-dicarbonyls or their derivatives. organicreactions.org For instance, treatment with oxidizing agents like m-chloroperoxybenzoic acid (mCPBA) or ozone can lead to ring-opened products. Cobalt-catalyzed oxygenation also serves as a method for the dearomatization of furan rings. nyu.edu The specific products formed would depend on the reaction conditions and the substituents present on the furan ring.
Condensation Reactions with Bifunctional Nucleophiles
One of the most significant applications of α-diketones is their condensation with binucleophiles to construct heterocyclic systems. This compound is an ideal substrate for such reactions.
The reaction of 1,2-diketones with compounds containing two nucleophilic centers is a classic and efficient method for the synthesis of a wide variety of nitrogen-containing heterocycles. chim.it
Imidazoles: The condensation of this compound with an aldehyde and two equivalents of ammonia (B1221849) (often from ammonium (B1175870) acetate) provides a straightforward route to 2,4,5-trisubstituted imidazoles, where the 4- and 5-positions would be occupied by furan-3-yl groups. acs.orgfigshare.comacs.orgnih.govresearchgate.net This reaction, often promoted by microwave irradiation, is known for its high yields and broad substrate scope. acs.orgnih.govresearchgate.net
Quinoxalines: The condensation with 1,2-diamines is a widely used method for quinoxaline (B1680401) synthesis. chim.itsid.irresearchgate.netsapub.orgresearchgate.net Reacting this compound with an ortho-phenylenediamine would yield a 2,3-di(furan-3-yl)quinoxaline. This reaction is often catalyzed by acids or metal salts and can proceed under mild conditions, sometimes even in green solvents like water or ethanol. sid.ir
Examples of Heterocycle Formation from 1,2-Diketones:
| Bifunctional Nucleophile | Heterocyclic Product |
| Ammonia, Aldehyde | Imidazole |
| o-Phenylenediamine | Quinoxaline |
| Hydrazine | Pyridazine |
| Hydroxylamine | Oxazole (after rearrangement) |
This table illustrates general transformations applicable to 1,2-diketones.
Synthesis of Schiff Bases and Related Imines
The reaction of 1,2-diketones with primary amines is a standard method for the synthesis of Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). In the case of 1,2-di(furan-2-yl)ethane-1,2-dione (furil), its reaction with ammonia (NH₃) provides insight into the formation of imine intermediates.
When furil (B128704) is reacted with ammonia in a solvent such as dimethylformamide (DMF) without a catalyst, it does not yield a simple Schiff base but rather undergoes a more complex transformation. The initial step is the reaction with ammonia to generate a diimine intermediate. This intermediate is unstable and can undergo a rapid intramolecular rearrangement, ultimately leading to the formation of heterocyclic structures instead of an isolable diimine. mdpi.com For example, the catalyst-free reaction of furil with ammonia at elevated temperatures (170-180 °C) yields 2,2′-bipyridine-3,3′-diol as the main product with yields up to 44%. mdpi.comrsc.org This transformation highlights the high reactivity of the imine intermediates formed from furil.
The formation of the initial imine is a crucial step that precedes these complex rearrangements. The general mechanism for Schiff base formation involves the nucleophilic attack of the primary amine on a carbonyl carbon, followed by dehydration to form the imine. youtube.com While stable Schiff bases from the reaction of furil with substituted amines are not extensively detailed in the provided research, the formation of the transient diimine intermediate is a key first step in its derivatization with ammonia. mdpi.com
Table 1: Synthesis of Imines and Related Heterocycles from Furil
| Reactant | Reagent | Catalyst | Solvent | Temperature (°C) | Key Intermediate/Product | Yield (%) | Citation |
|---|---|---|---|---|---|---|---|
| Furil | NH₃ | None | DMF | 180 | 2,2′-Bipyridine-3,3′-diol | 36 | mdpi.comrsc.org |
| Furil | NH₃ | None | DMF | 170 | Diimine (unstable intermediate) | N/A | mdpi.com |
Oxidative and Reductive Transformations of the Diketone Functionality
The twin carbonyl groups of the ethanedione bridge are highly susceptible to both oxidation and reduction, opening pathways to a variety of functionalized molecules.
Reductive Transformations: The reduction of the diketone functionality in furil has been explored, particularly in the context of reductive amination. When furil is subjected to catalytic hydrogenation in the presence of ammonia, the carbonyl groups are reduced and aminated. Using a Ruthenium-on-alumina (Ru/Al₂O₃) catalyst with hydrogen gas (H₂) and ammonia (NH₃) in DMF, furil is primarily converted to 2-amino-1,2-di(furan-2-yl)ethan-1-ol. rsc.orgrsc.org In this reaction, one ketone group is reduced to a hydroxyl group while the other is converted to an amine. This selective transformation is achieved with a 34% yield at 140 °C. rsc.org Minor products include 1,2-di(furan-2-yl)ethane-1,2-diamine, where both ketone groups are converted to amines. rsc.org The reduction of furil can also lead to the corresponding diol, 1,2-bis(furan-2-yl)ethane-1,2-diol, also known as hydrofuroin. sigmaaldrich.com
Oxidative Transformations: A classic reaction of 1,2-diketones is the benzilic acid rearrangement, which is an intramolecular oxidative-reductive disproportionation. wikipedia.org When treated with a strong base like potassium hydroxide (B78521) (KOH), one carbonyl group of furil is reduced to a hydroxyl group, and the adjacent carbonyl carbon is oxidized to a carboxylic acid. This is accompanied by the migration of a furan ring. youtube.comyoutube.com The reaction proceeds via nucleophilic attack of a hydroxide ion on one carbonyl carbon, followed by a 1,2-migration of the furan-2-yl group to the adjacent carbonyl carbon. youtube.comuomustansiriyah.edu.iq Subsequent acidification of the resulting carboxylate salt yields the final α-hydroxy carboxylic acid product, furan-2-yl(hydroxy)(furan-2-yl)acetic acid (furilic acid). youtube.comyoutube.com
Table 2: Oxidative and Reductive Reactions of Furil
| Reaction Type | Reagents | Catalyst | Key Product | Citation |
|---|---|---|---|---|
| Reductive Amination | NH₃, H₂ | 5% Ru/Al₂O₃ | 2-Amino-1,2-di(furan-2-yl)ethan-1-ol | rsc.orgrsc.org |
| Reduction | (Not specified) | (Not specified) | 1,2-Bis(furan-2-yl)ethane-1,2-diol (Hydrofuroin) | sigmaaldrich.com |
| Benzilic Acid Rearrangement (Oxidation/Reduction) | 1. KOH 2. H⁺ (acid workup) | None | Furan-2-yl(hydroxy)(furan-2-yl)acetic acid (Furilic acid) | youtube.comyoutube.com |
Derivatization Strategies for Enhanced Functionalization
The diketone moiety of furil serves as a versatile platform for synthesizing more complex, functionalized molecules, particularly nitrogen-containing heterocycles. These derivatization strategies leverage the reactivity of the carbonyl groups to construct new ring systems.
As mentioned previously, the reaction of furil with ammonia in DMF at high temperatures leads to the formation of 2,2′-bipyridine-3,3′-diol. mdpi.comrsc.org This transformation is a powerful derivatization strategy, converting the acyclic diketone core into a valuable bipyridine scaffold, which is a common ligand in coordination chemistry. The reaction proceeds through a diimine intermediate that undergoes intramolecular rearrangement and cyclization. mdpi.com
A related precursor, furoin (B1674284) (an α-hydroxy ketone), can be used to synthesize other complex heterocycles. When furoin reacts with ammonia or ammonium acetate (B1210297), it forms 2,3,5,6-tetra(furan-2-yl)pyrazine. rsc.orgrsc.org Although this reaction starts from the reduced precursor of furil, it demonstrates how the C₁₂-difuranyl backbone can be effectively cyclized into a pyrazine (B50134) ring, a significant structural modification. These reactions showcase how the core structure can be elaborated into larger, functional heterocyclic systems, which can have applications in materials science and medicinal chemistry.
Table 3: Derivatization of Furil and its Precursor into Heterocycles
| Starting Material | Reagents | Solvent | Key Product | Yield (%) | Citation |
|---|---|---|---|---|---|
| Furil | NH₃ | DMF | 2,2′-Bipyridine-3,3′-diol | 44 | mdpi.comrsc.org |
| Furoin | NH₃ or Ammonium Acetate | DMF | 2,3,5,6-Tetra(furan-2-yl)pyrazine | 39 | rsc.orgrsc.org |
Structural Elucidation and Spectroscopic Characterization of 1,2 Di Furan 3 Yl Ethane 1,2 Dione and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
Proton NMR (¹H NMR) provides information about the hydrogen atoms in a molecule. In 1,2-di(furan-3-yl)ethane-1,2-dione, the furan (B31954) rings contain three distinct protons. Based on data for related 3-substituted furan compounds, the expected chemical shifts (δ) for these protons can be predicted. rsc.orgrsc.orgresearchgate.net For instance, in furan itself, the protons at the C2/C5 positions appear around δ 7.4 ppm, while the protons at the C3/C4 positions are found at approximately δ 6.4 ppm. chemicalbook.compitt.edu For 3-substituted furans, the proton at C2 is typically the most deshielded, followed by the proton at C5, and then the proton at C4.
The diketone bridge in this compound lacks protons, so no signals are expected from this part of the molecule. The integration of the signals in the ¹H NMR spectrum would confirm the number of protons in each unique environment. Signal splitting, or multiplicity, arises from spin-spin coupling between neighboring non-equivalent protons and provides information on the connectivity of the atoms. maricopa.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-2 | ~8.1 | Singlet/Doublet |
| H-4 | ~6.8 | Doublet/Triplet |
| H-5 | ~7.4 | Doublet |
Note: These are estimated values based on data from related furan compounds. Actual values may vary. The multiplicity will depend on the coupling constants between the furan protons.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For this compound, distinct signals are expected for the furan carbons and the carbonyl carbons of the ethane-1,2-dione bridge.
The carbonyl carbons (C=O) of ketones typically appear in the downfield region of the ¹³C NMR spectrum, generally between 190 and 220 ppm. oregonstate.edulibretexts.orgyoutube.comyoutube.comwisc.edu The carbons of the furan ring have characteristic chemical shifts: C2 and C5 (α-carbons) are typically found around 140-150 ppm, while C3 and C4 (β-carbons) appear at approximately 110-125 ppm. rsc.orgrsc.orgucl.ac.uk The substituent at the 3-position will influence the precise chemical shifts of these carbons. rsc.orgrsc.org Due to the symmetry in this compound, it is expected that the two furan rings are equivalent, leading to a smaller number of unique carbon signals than the total number of carbon atoms. docbrown.info
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | ~190-200 |
| C-2 | ~145-150 |
| C-3 | ~125-130 |
| C-4 | ~110-115 |
| C-5 | ~140-145 |
Note: These are estimated values based on data from related furan and diketone compounds. Actual values may vary.
Two-Dimensional NMR Techniques (e.g., COSY, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in the unambiguous assignment of ¹H and ¹³C NMR signals and in establishing the connectivity within a molecule.
COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.comyoutube.com For this compound, a COSY spectrum would show correlations between the protons on the furan ring (H-2, H-4, and H-5), confirming their connectivity.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are separated by two or three bonds. researchgate.netyoutube.com HMBC is particularly useful for identifying connections across quaternary carbons and heteroatoms. In the case of the target molecule, HMBC would show correlations between the furan protons and the furan carbons, as well as crucial correlations between the furan protons (especially H-2 and H-4) and the carbonyl carbons of the ethane-1,2-dione bridge, thus confirming the link between the furan rings and the diketone moiety.
Isotope Effects in NMR Spectra
Isotope effects in NMR refer to the small changes in chemical shifts observed when an atom is replaced by one of its isotopes, most commonly hydrogen (¹H) with deuterium (B1214612) (²H). huji.ac.ilstemwomen.org These secondary isotope shifts are typically small, on the order of parts per billion (ppb), but can be larger for nuclei involved in hydrogen bonding. huji.ac.il The substitution of ¹H with ²H can lead to a slight upfield shift (lower frequency) for the attached carbon in the ¹³C NMR spectrum. ucl.ac.ukbibliotekanauki.pl
Vibrational Spectroscopy
Vibrational spectroscopy measures the vibrations of bonds within a molecule, providing a fingerprint of the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a key technique for identifying functional groups in a molecule. The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl groups and the furan rings.
The most prominent feature would be the strong absorption band corresponding to the C=O stretching vibration of the diketone. For simple ketones, this band typically appears between 1710 and 1740 cm⁻¹. pg.edu.pllibretexts.org Conjugation with the furan ring is expected to lower this frequency. edu.krd In related furoyl compounds, C=O stretching frequencies have been observed in the range of 1630-1680 cm⁻¹. researchgate.netyoutube.com
The furan ring itself will exhibit several characteristic bands:
C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹.
C=C stretching: The double bonds within the furan ring will give rise to absorptions in the 1500-1600 cm⁻¹ region.
C-O-C stretching: The ether linkage within the furan ring results in a strong C-O stretching band, often observed between 1000 and 1300 cm⁻¹. researchgate.net
Table 3: Predicted FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Furan C-H | Stretching | >3000 |
| C=O (Diketone) | Stretching | ~1650-1700 |
| Furan C=C | Stretching | ~1500-1600 |
| Furan C-O-C | Stretching | ~1000-1300 |
Note: These are estimated values based on data from related furan and diketone compounds. Actual values may vary.
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of a molecule, providing a characteristic fingerprint based on the inelastic scattering of monochromatic light. nih.gov For α-diketones like this compound, the Raman spectrum is expected to be dominated by intense bands corresponding to the C=O and C=C stretching vibrations. cdnsciencepub.com
The key vibrational modes anticipated for this compound include:
C=O Stretching: The symmetric and asymmetric stretching vibrations of the two carbonyl groups in the ethanedione bridge are expected to produce strong Raman signals. In open-chain α,β-unsaturated ketones, these bands are typically observed in the 1650-1700 cm⁻¹ region. cdnsciencepub.comresearchgate.net The relative intensity of the C=O stretching bands can be indicative of the conformational isomerism (s-cis vs. s-trans) of the dicarbonyl unit. cdnsciencepub.com
Furan Ring Vibrations: The furan rings will exhibit several characteristic bands. These include C=C stretching modes, typically appearing in the 1500-1600 cm⁻¹ range, and ring breathing modes, which are also Raman active.
C-C Stretching: The stretching of the central C-C bond connecting the two carbonyl groups, as well as the C-C bonds linking the carbonyls to the furan rings, will also produce signals in the fingerprint region of the spectrum.
While a specific spectrum for the 3-yl isomer is not publicly available, a reference Raman spectrum for the 2-yl isomer (furil) is cataloged, which would serve as a valuable benchmark for structural comparison. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.
In EI-MS, high-energy electrons (~70 eV) bombard the sample molecule, causing ionization and extensive fragmentation. uni-saarland.de This "hard" ionization technique produces a characteristic fragmentation pattern that serves as a molecular fingerprint, useful for structural identification and database matching. uni-saarland.de
The EI-MS spectrum of the related compound 1,2-di(furan-2-yl)ethane-1,2-dione (furil) is available through the NIST Mass Spectrometry Data Center. nist.gov The spectrum is characterized by a distinct molecular ion (M⁺˙) peak and several major fragment ions. The fragmentation of this compound is expected to follow a similar pathway, primarily involving the cleavage of the bonds adjacent to the carbonyl groups.
The principal fragmentation pathways include:
α-Cleavage: The most favorable fragmentation is the cleavage of the C-C bond between the two carbonyl groups. This results in the formation of a furanoyl cation.
Decarbonylation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the furanoyl cation is a common step for such fragments.
Table 1: Prominent Ions in the EI Mass Spectrum of 1,2-Di(furan-2-yl)ethane-1,2-dione (Furil) Data sourced from NIST WebBook for the 2-yl isomer as an analogue. nist.gov
| m/z | Proposed Fragment Structure | Fragmentation Step |
| 190 | [C₁₀H₆O₄]⁺˙ | Molecular Ion (M⁺˙) |
| 95 | [C₅H₃O₂]⁺ | Furanoyl cation, resulting from α-cleavage: [M/2]⁺ |
| 67 | [C₄H₃O]⁺ | Loss of CO from the furanoyl cation: [C₅H₃O₂ - CO]⁺ |
| 39 | [C₃H₃]⁺ | Further fragmentation of the furan ring |
ESI-MS is a "soft" ionization technique that typically imparts less energy to the molecule compared to EI-MS, resulting in minimal fragmentation. lupinepublishers.com This method is particularly useful for determining the molecular weight of intact molecules. For compounds like this compound, analysis by ESI-MS would likely show the formation of protonated molecules ([M+H]⁺) or adducts with alkali metal ions, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺), which are often present in trace amounts in solvents or on glassware. lupinepublishers.comlupinepublishers.com Studies on other diketones confirm their suitability for ESI-MS analysis, where they readily form detectable ion complexes. acs.org
High-Resolution Mass Spectrometry (HRMS) is often coupled with ESI. HRMS measures the m/z ratio with extremely high accuracy (typically to four or more decimal places). nih.gov This precision allows for the unambiguous determination of a molecule's elemental formula. For this compound (C₁₀H₆O₄), HRMS would be used to confirm the mass of the protonated molecule ([M+H]⁺, expected m/z 191.0344) or its adducts, distinguishing it from any other compounds with the same nominal mass but a different elemental composition.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in a crystalline solid. This technique allows for the precise measurement of bond lengths, bond angles, and intermolecular interactions.
While the crystal structure for this compound has not been reported, the structure of its isomer, 1,2-di-2-furylethane-1,2-dione, has been determined. nih.gov Analysis of this structure reveals key features that are likely shared between the isomers. The molecule lies about a twofold rotation axis, and the bond lengths and angles are comparable to those in similar α-diketones like benzil. nih.gov In such structures, the dihedral angle between the two aromatic rings and the conformation of the central ethanedione bridge are of particular interest as they govern the molecular packing. For comparison, the crystal structure of 1,2-bis(3,5-difluorophenyl)ethane-1,2-dione (B13917039) shows a C-C-C=O torsion angle of 7.55(19)° and a dihedral angle between the rings of 49.50(6)°. nih.gov
Table 2: Crystallographic Data for 1,2-Di-2-furylethane-1,2-dione Data for the 2-yl isomer, presented as an analogue. nih.gov
| Parameter | Value |
| Formula | C₁₀H₆O₄ |
| Molecular Weight | 190.15 |
| Crystal System | Orthorhombic |
| Space Group | Pbcn |
| a (Å) | 14.903 (4) |
| b (Å) | 30.511 (6) |
| c (Å) | 3.7770 (8) |
| V (ų) | 1717.4 (7) |
| Z | 8 |
Elemental Analysis in Compound Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. This comparison is crucial for verifying the purity and confirming the elemental composition of a newly synthesized compound. mdpi.comncert.nic.in
For this compound, the molecular formula is C₁₀H₆O₄. An experimental result that closely matches the theoretical percentages for carbon and hydrogen would provide strong evidence that the correct compound has been synthesized and is free of significant impurities.
Table 3: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Count | Total Mass | Mass Percentage (%) |
| Carbon | C | 12.011 | 10 | 120.11 | 63.16% |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.18% |
| Oxygen | O | 15.999 | 4 | 63.996 | 33.66% |
| Total | 190.154 | 100.00% |
Theoretical and Computational Investigations of 1,2 Di Furan 3 Yl Ethane 1,2 Dione
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve the Schrödinger equation (or its density-based equivalent) to determine molecular energies, structures, and a host of other electronic properties.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. bohrium.com It is used to determine the ground-state electronic structure and optimized geometry of molecules. jmaterenvironsci.comresearchgate.net By calculating the electron density, DFT can predict key energetic and structural parameters. researchgate.net For a molecule like 1,2-di(furan-3-yl)ethane-1,2-dione, DFT calculations would typically start with geometry optimization to find the lowest energy arrangement of its atoms. This process yields bond lengths, bond angles, and dihedral angles.
For illustrative purposes, computational studies on related furan (B31954) derivatives, such as 1-(biphenyl-4-yl)-3-(furan-2-yl)prop-2-en-1-one and its cyclized products, have utilized DFT (at the B3LYP/3-21G level) and semi-empirical methods (PM3) to determine their optimized structures and electronic properties. jmaterenvironsci.comresearchgate.net
Table 1: Illustrative DFT-Calculated Properties for a Furan Derivative (Note: Data is for a representative related compound, not this compound, to illustrate typical DFT outputs)
| Parameter | Method | Calculated Value |
| Total Energy | PM3 | -131.06 a.u. |
| Dipole Moment | PM3 | 3.28 Debye |
| Dipole Moment | DFT | 3.20 Debye |
Data sourced from studies on furan-chalcone derivatives to demonstrate typical computational outputs. jmaterenvironsci.com
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons in a reaction, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilicity.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. researchgate.net A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more easily excited and thus more reactive. jmaterenvironsci.com Analysis of the spatial distribution of these orbitals reveals the likely sites for nucleophilic and electrophilic attack. For furan derivatives, the HOMO is often localized on the furan ring, while the LUMO can be distributed across other parts of the molecule, depending on the substituents. researchgate.net
Table 2: Illustrative Frontier Orbital Energies for a Furan Derivative (Note: Data is for a representative related compound, not this compound)
| Molecular Orbital | Method | Energy (a.u.) |
| HOMO | PM3 | -0.320 |
| LUMO | PM3 | -0.024 |
| HOMO-LUMO Gap | PM3 | 0.296 |
Data sourced from studies on furan-chalcone derivatives to demonstrate the concept. jmaterenvironsci.com
Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This allows for a detailed understanding of charge distribution, hybridization, and stabilizing interactions.
Key outputs of NBO analysis include:
Natural Atomic Charges: These provide a more chemically intuitive picture of electron distribution than other methods like Mulliken population analysis.
Hybridization: NBO determines the spd-composition of the hybrid orbitals that form chemical bonds.
Donor-Acceptor Interactions: The analysis quantifies the stabilizing energy associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. These interactions, particularly between lone pairs and antibonding orbitals, are critical for understanding molecular stability and reactivity.
Conformational Analysis and Molecular Dynamics Simulations
Molecules with rotatable single bonds, like the central ethane (B1197151) bond in this compound, can exist in multiple spatial arrangements known as conformations.
Conformational analysis computationally explores the potential energy surface of a molecule by systematically rotating its flexible bonds. This process identifies the stable conformers (energy minima) and the transition states that separate them. Such studies are crucial for understanding which shapes the molecule is likely to adopt, which in turn influences its physical properties and biological activity. For example, detailed conformational analyses have been performed on complex furan-containing molecules and other systems to understand how substitution patterns dictate the preferred three-dimensional structure. researchgate.netsoton.ac.uk
Molecular Dynamics (MD) simulations provide a dynamic view of molecular behavior. By solving Newton's equations of motion for all atoms in the system, MD simulations track the positions and velocities of atoms over time. This generates a trajectory that reveals how the molecule moves, vibrates, and changes conformation in response to its environment (e.g., in a solvent). MD is particularly valuable for studying large, flexible molecules and their interactions with other molecules, such as a drug binding to a protein.
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By modeling the transformation from reactants to products, researchers can map out the entire reaction pathway. This involves locating and characterizing the structures of all intermediates and, most importantly, the transition states (TS). The energy of the transition state determines the activation energy of the reaction, which governs its rate.
For furan derivatives, computational studies have been used to investigate various reactions, including cycloadditions like the Diels-Alder reaction. mdpi.com A typical mechanistic study would involve:
Optimizing the geometries of reactants, products, and any proposed intermediates.
Searching for the transition state structure connecting these species.
Calculating the vibrational frequencies to confirm that reactants and products are energy minima (all positive frequencies) and that the TS is a first-order saddle point (one imaginary frequency).
Calculating the activation energy (the energy difference between the TS and the reactants) to predict the reaction's feasibility.
These computational pathways can distinguish between competing mechanisms (e.g., concerted vs. stepwise) and explain observed product distributions and stereoselectivity. mdpi.com
Structure-Activity Relationship (SAR) Modeling with In Vitro Biological Data
Structure-Activity Relationship (SAR) modeling is a key component of modern drug discovery that aims to correlate a molecule's chemical structure with its biological activity. mdpi.com This process requires a set of compounds with measured in vitro biological data (e.g., enzyme inhibition constants like IC₅₀).
The computational aspect of SAR involves:
Calculating a wide range of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's structure, such as its size, shape, lipophilicity, and electronic properties (e.g., HOMO/LUMO energies, partial charges).
Using statistical methods or machine learning algorithms to build a mathematical model that links these descriptors to the observed biological activity.
Validating the model to ensure it has predictive power.
A successful SAR model can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. mdpi.com It can also provide insights into which molecular features are crucial for activity. For this compound, establishing an SAR model would first require the synthesis of a library of related derivatives and the subsequent collection of their biological activity data through in vitro assays. Currently, such data is not publicly available. rsc.org
Advanced Research Applications of 1,2 Di Furan 3 Yl Ethane 1,2 Dione and Its Analogues
Role as Building Blocks in Complex Organic Synthesis
The 1,2-dicarbonyl motif is a versatile functional group in organic synthesis, serving as a key precursor for the construction of various cyclic and heterocyclic structures. While direct applications of 1,2-di(furan-3-yl)ethane-1,2-dione are not extensively documented, its analogue, furil (B128704), is a well-established building block.
Precursors for Heterocyclic Systems
The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. The 1,2-diketone structure is particularly useful for creating nitrogen-containing heterocycles through condensation reactions with amines.
The analogue 1,2-di(furan-2-yl)ethane-1,2-dione (furil) serves as a prominent precursor for various heterocyclic systems. For instance, its reaction with ammonia (B1221849) or ammonium (B1175870) acetate (B1210297) can lead to the formation of tetrasubstituted pyrazines, such as 2,3,5,6-tetra(furan-2-yl)pyrazine. rsc.org This reaction involves the initial formation of an alcohol-imine intermediate, which can then dimerize and cyclize. rsc.org Furthermore, furil can be converted to its precursor, furoin (B1674284) , which is also a valuable intermediate. Furoin can be used to synthesize pyrazine (B50134) and quinoxaline (B1680401) derivatives through condensation with diamines. georganics.sk It also participates in base-promoted three-component reactions with agents like malononitrile (B47326) and alcohols to produce tetrasubstituted pyrroles. georganics.sk
Another synthetic application involves the reaction of furil with 1,2-dihaloalkanes. For example, its reaction under alkaline conditions with 1,2-dibromoethane (B42909) yields 2,3-di(furan-2-yl)-5,6-dihydro-1,4-dioxine . researchgate.net This highlights the utility of the α-diketone structure in forming oxygen-containing heterocyclic rings.
General strategies for synthesizing substituted furans often involve the cyclization of various acyclic precursors, demonstrating the broad importance of the furan (B31954) motif as a building block in its own right. organic-chemistry.orgnih.gov
Scaffolds for Potential Natural Product Synthesis (Analogs)
While there is no specific information on this compound as a scaffold for natural product synthesis, the furan ring itself is a structural motif present in numerous natural products. nih.gov Synthetic methodologies that build or modify furan rings are crucial in the total synthesis of these complex molecules. For example, furo[3,2-c]pyran-4-ones, which possess a skeleton found in natural products, can be synthesized from furan-2,3-dione derivatives. researchgate.net The ability to construct such fused heterocyclic systems underscores the potential of functionalized furan building blocks in creating complex molecular architectures analogous to those found in nature.
Contributions to Medicinal Chemistry Research (In Vitro Studies Only)
The furan nucleus is a privileged scaffold in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. utripoli.edu.ly Research into the bioactivity of furan-containing compounds is extensive, although specific in vitro studies on this compound are not detailed in the available literature. The following sections describe the activities of analogous furan derivatives.
In Vitro Antimicrobial Activity (e.g., antifungal, antibacterial)
Numerous furan derivatives have been synthesized and evaluated for their potential as antimicrobial agents. These compounds have shown activity against a spectrum of both Gram-positive and Gram-negative bacteria, as well as various fungal strains.
For example, derivatives such as 3-aryl-3-(furan-2-yl) propanoic acid have demonstrated antibacterial effects, with one compound inhibiting Escherichia coli at a minimum inhibitory concentration (MIC) of 64 µg/mL. utripoli.edu.ly Other derivatives have shown broad-spectrum activity against bacteria including Proteus vulgaris, Staphylococcus aureus, Listeria monocytogenes, and Bacillus cereus. utripoli.edu.ly The 1,2,3-dithiazole scaffold, which can be synthesized from related precursors, has also been reported to have antifungal and antibacterial properties. nih.gov
Below is a table summarizing the in vitro antimicrobial activity of various furan analogues.
| Compound/Derivative Class | Test Organism | Activity/Result |
| 3-Aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | MIC of 64 µg/mL utripoli.edu.ly |
| 2,4-Disubstituted furan derivative | Proteus vulgaris, Escherichia coli | Exhibited good antibacterial activity utripoli.edu.ly |
| Arylfuran derivative | Escherichia coli, Staphylococcus aureus | Possessed considerable activity utripoli.edu.ly |
| 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Bacillus cereus, Staphylococcus aureus | Showed antibacterial effect utripoli.edu.ly |
| 1,2,3-Dithiazole derivatives | Staphylococcus aureus, Acinetobacter baumannii, Candida albicans, Cryptococcus neoformans | Screened for antimicrobial activity nih.gov |
In Vitro Antiviral Activity (e.g., viral protease inhibition, SARS-CoV-2)
The furan scaffold has also been investigated for its antiviral potential. While specific studies on this compound are absent, other furan-containing molecules have been explored as antiviral agents. For instance, the 1,2,3-dithiazole scaffold has been screened against the Feline Immunodeficiency Virus (FIV), which serves as a model for HIV research. nih.gov This line of inquiry is based on the potential of such sulfur-containing heterocycles to act as zinc ejectors, a mechanism that can disrupt viral proteins. nih.gov
In Vitro Anticancer Potential (Cell Line Studies)
The development of novel anticancer agents is a major focus of medicinal chemistry, and compounds featuring a furan ring have been a subject of this research. The versatility of the indane-1,3-dione scaffold, a related dicarbonyl compound, has been demonstrated in its use for designing biologically active molecules, including those with antitumor activities. mdpi.com Heterocycles derived from furan precursors have also shown promise. For example, certain pyrazole (B372694) derivatives have been tested against various cancer cell lines, including MCF-7 (breast), A549 (lung), and Colo-205 (colon), showing potential anticancer activity. amazonaws.com
Enzyme Inhibition Studies (e.g., acetylcholinesterase, histone acetyltransferases)
The structural motif of a furan ring connected to a dione (B5365651) bridge is a recurring feature in molecules designed for enzyme inhibition. While direct studies on this compound are emerging, research on its analogues provides significant insight into its potential as an enzyme inhibitor. The furan ring system is a fundamental skeleton in numerous compounds with a wide array of biological activities, including anti-tumor and anti-inflammatory effects. nih.gov
Analogues of this compound have demonstrated notable activity. For instance, 2,6-di(furan-3-yl)anthracene-9,10-dione has been synthesized and identified as an ATP-competitive inhibitor of human protein kinase CK2, a key target in cancer therapy. nih.gov This compound showed an IC50 value of 2.35 μM and a Ki value of 1.26 μM. nih.gov Molecular modeling suggests that while it fits well into the active site of the enzyme, its binding differs from other known inhibitors like emodin. nih.gov
Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. nih.gov Furan-containing scaffolds are utilized in designing AChE inhibitors. While specific data on this compound is not extensively documented, various hybrids incorporating furan and other moieties like 1,2,3-triazole have been explored for their potent anti-cholinesterase activities. nih.gov The structural features of furan derivatives are crucial for their interaction with the enzyme's active site. ijabbr.com
Histone Acetyltransferase (HAT) Inhibition: Histone acetyltransferases (KATs) are another critical class of enzymes, particularly in cancer research, as they regulate gene expression through histone acetylation. nih.gov The development of small molecule inhibitors targeting the HAT function is a significant challenge. Robust in vitro assays are used to validate the specificity and potency of potential inhibitors. nih.gov Furan-containing compounds are among the diverse chemical structures investigated for HAT inhibition, given their prevalence in biologically active molecules.
In Vitro Antioxidant and Anti-inflammatory Investigations
Furan derivatives are widely recognized for their antioxidant and anti-inflammatory properties. These effects are often attributed to their unique chemical structures, which can effectively scavenge free radicals and modulate inflammatory pathways. nih.gov
Antioxidant Activity: Many natural furan derivatives exhibit potent antioxidant activities. nih.gov They can act as scavengers of superoxide (B77818) anions and inhibit lipid peroxidation. nih.gov For example, certain furanone derivatives have been shown to possess significant hydroxyl and DPPH-free radical scavenging capabilities. nih.gov The antioxidant potential of new 1,2,4-triazole (B32235) and 1,3,4-thiadiazole (B1197879) derivatives containing furan moieties has also been demonstrated, with some compounds showing activity superior to standard drugs. nih.gov
Anti-inflammatory Investigations: The anti-inflammatory effects of furan-containing compounds are well-documented. They can suppress the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). nih.govnih.gov The mechanism often involves the regulation of signaling pathways such as MAPK and PPAR-ɣ. nih.gov Studies on various furanone and pyrrolone derivatives have identified compounds with potent anti-inflammatory and analgesic activities, coupled with reduced gastrointestinal toxicity compared to standard drugs like diclofenac. researchgate.net For example, a series of 4,5-diaryl furan-3(2H)-ones were found to be effective cyclooxygenase (COX) inhibitors. nih.gov Similarly, 1-Furan-2-yl-3-pyridin-2-yl-propenone (FPP-3) has been identified as an anti-inflammatory agent. nih.gov
| Compound Class | Biological Activity | Key Findings | Reference |
|---|---|---|---|
| 2,6-di(furan-3-yl)anthracene-9,10-dione | Protein Kinase CK2 Inhibition | ATP competitive inhibitor with IC50 of 2.35 μM. | nih.gov |
| Furanone derivatives | Anti-inflammatory | Act as COX inhibitors. | nih.gov |
| Furan-containing 1,3,4-thiadiazoles | Antioxidant | Showed excellent radical scavenging activity. | nih.gov |
| 1-Furan-2-yl-3-pyridin-2-yl-propenone | Anti-inflammatory | Identified as an anti-inflammatory agent. | nih.gov |
Catalytic Applications (e.g., Ligands in Asymmetric Synthesis)
The development of novel chiral ligands is a cornerstone of modern asymmetric catalysis, enabling the enantioselective construction of complex chiral molecules. nih.gov The unique electronic and steric properties of furan-containing molecules make them attractive candidates for ligand design.
The diketone functionality in this compound can be chemically modified, for example, through reduction to a diol or conversion to a diamine, to create bidentate ligands. bldpharm.comsigmaaldrich.com These ligands can then be complexed with transition metals like rhodium or copper to form catalysts for a variety of asymmetric transformations. nih.govnih.gov Chiral diene ligands, for instance, have seen significant progress and application in asymmetric catalysis over the past two decades. nih.gov The synthesis of chiral butyrolactones has been achieved with high enantioselectivity using a rhodium catalyst with a chiral diene ligand. researchgate.net While specific applications of this compound as a ligand precursor are a developing area of research, the potential is underscored by the success of other furan-based ligands in catalyzing reactions such as asymmetric Friedel-Crafts alkylations. nih.gov
Materials Science Perspectives (e.g., Polymer and Resin Production Precursors)
Furan compounds derived from renewable biomass, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), are considered versatile platform molecules for the synthesis of value-added chemicals and polymers. rsc.org These compounds serve as crucial building blocks, offering a sustainable alternative to petroleum-based feedstocks.
The structure of this compound, with its two furan rings and a reactive diketone core, presents several possibilities for polymerization. The furan rings can participate in Diels-Alder reactions or ring-opening polymerizations. The diketone moiety can undergo condensation reactions with various comonomers to form a range of polymers, including polyimides, polyquinoxalines, or other heterocyclic polymers known for their thermal stability and specific mechanical properties. The electrocatalytic conversion of furan compounds is an emerging field, providing pathways to transform these molecules into useful chemicals and polymer precursors. rsc.org
Environmental Chemical Research Aspects (e.g., degradation pathways of furan-derived compounds)
Understanding the environmental fate of furan-derived compounds is crucial, particularly as their production and use increase. Microbial degradation is a primary mechanism for the breakdown of these compounds in the environment. nih.gov
Research on compounds like furfural and HMF has elucidated detailed metabolic pathways in various microorganisms, primarily Gram-negative aerobic bacteria such as Cupriavidus basilensis and Pseudomonas putida. nih.govmdpi.comethz.ch The degradation typically begins with the oxidation of the aldehyde group to a carboxylic acid, forming furoic acid derivatives. nih.gov For instance, furfural is converted to 2-furoic acid, which is then metabolized to 2-oxoglutarate. nih.govethz.ch HMF degradation also proceeds via 2,5-furandicarboxylic acid (FDCA), which is subsequently converted to 2-furoic acid, converging with the furfural pathway. nih.gov
For this compound, a plausible degradation pathway would likely involve initial enzymatic attacks on the furan rings or the dione bridge. This could proceed through hydroxylation and subsequent ring cleavage, similar to the established pathways for other furans. The degradation would likely lead to smaller, more readily metabolizable organic acids, eventually entering central metabolic cycles. The formation of furan itself can occur through thermal degradation of amino acids and carbohydrates. researchgate.net
| Initial Compound | Key Intermediate | Metabolic Product | Reference |
|---|---|---|---|
| Furfural | 2-Furoic acid | 2-Oxoglutarate | nih.govethz.ch |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Furandicarboxylic acid (FDCA) | 2-Furoic acid | nih.gov |
Future Research Directions and Emerging Paradigms for 1,2 Di Furan 3 Yl Ethane 1,2 Dione
Development of Novel and Sustainable Synthetic Methodologies
The synthesis of 1,2-di(furan-3-yl)ethane-1,2-dione and its derivatives is an area ripe for innovation, with a strong emphasis on green and sustainable chemistry. frontiersin.org Traditional methods for creating furan-containing molecules often rely on multi-step procedures that may involve harsh reagents and generate significant waste. pharmaguideline.com Future research will likely focus on developing more efficient and environmentally benign synthetic routes.
Key areas for development include:
Catalytic Approaches: The exploration of novel catalysts, such as those based on non-noble metals, polyoxometalates, and zeolites, could lead to more sustainable and cost-effective syntheses. frontiersin.org These catalysts can offer high selectivity and activity under milder reaction conditions.
One-Pot Reactions: Designing one-pot, multi-component reactions would streamline the synthesis process, reducing the number of isolation and purification steps, thereby minimizing solvent usage and waste generation. dntb.gov.ua
Renewable Starting Materials: A significant paradigm shift involves the utilization of biomass-derived feedstocks. frontiersin.orgrsc.org Furan (B31954) derivatives can be sourced from carbohydrates like fructose (B13574) and xylose, which are abundant in lignocellulosic biomass. researchgate.netresearchgate.net Developing efficient methods to convert these renewable resources into this compound is a critical goal for establishing a sustainable chemical industry. rsc.org
Alternative Energy Sources: The use of microwave irradiation and ultrasound as alternative energy sources can accelerate reaction rates and improve yields, often under solvent-free or greener solvent conditions. rsc.orgresearchgate.net
A notable existing method for furan synthesis is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds. wikipedia.orgnih.gov Future work could focus on adapting and optimizing this and other classical reactions to be more sustainable. wikipedia.org
Exploration of Undiscovered Reaction Pathways and Derivatization
The reactivity of the this compound core structure presents a rich landscape for discovering new chemical transformations and creating a diverse library of derivatives. The presence of two furan rings and a 1,2-diketone moiety offers multiple sites for functionalization. oxfordreference.com
Future research in this area could explore:
Reactions of the Diketone Moiety: 1,2-diketones are known to undergo a variety of reactions, including condensation with amines and other nucleophiles to form heterocyclic structures like quinoxalines. acs.orgthieme-connect.de Investigating these reactions with this compound could lead to novel compounds with interesting electronic and biological properties.
Electrophilic Aromatic Substitution on the Furan Rings: The electron-rich nature of the furan ring makes it susceptible to electrophilic substitution reactions such as nitration, halogenation, and acylation. pharmaguideline.comnumberanalytics.com Exploring these reactions would allow for the introduction of various functional groups onto the furan rings, thereby tuning the molecule's properties.
Cycloaddition Reactions: Furan can act as a diene in Diels-Alder reactions, providing a powerful tool for constructing complex polycyclic architectures. numberanalytics.comnumberanalytics.com Investigating the Diels-Alder reactivity of this compound could open doors to new classes of compounds with unique three-dimensional structures.
Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, for instance, are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. mdpi.com Applying these methods to halogenated derivatives of this compound would enable the synthesis of a wide array of substituted analogs.
Integration of Advanced Spectroscopic and Computational Techniques for Comprehensive Characterization
A thorough understanding of the structure-property relationships of this compound and its derivatives is crucial for their rational design and application. The integration of advanced spectroscopic and computational methods will be instrumental in achieving this.
Future research will benefit from:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, will be essential for unambiguously assigning the complex proton and carbon signals in novel derivatives.
X-ray Crystallography: Single-crystal X-ray diffraction studies can provide precise information about the three-dimensional structure, conformation, and intermolecular interactions of these molecules in the solid state.
Computational Modeling: Density Functional Theory (DFT) and other computational methods can be used to predict molecular geometries, electronic properties, and spectroscopic data. rsc.orgresearchgate.net These theoretical studies can complement experimental findings, provide insights into reaction mechanisms, and guide the design of new molecules with desired properties. researchgate.net For instance, computational studies can help understand the stability and reactivity of different isomers and conformers. researchgate.net
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of newly synthesized compounds. mdpi.com Techniques like tandem mass spectrometry (MS/MS) can provide valuable structural information by analyzing fragmentation patterns.
Expansion of In Vitro Biological Screening and Mechanistic Elucidation
Furan derivatives have a well-documented history of diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. utripoli.edu.lywisdomlib.org This provides a strong rationale for the comprehensive biological evaluation of this compound and its derivatives.
Future research directions in this domain include:
Broad-Spectrum Biological Screening: A systematic in vitro screening of a library of this compound derivatives against a wide range of biological targets is warranted. This could include panels of cancer cell lines, pathogenic bacteria and fungi, and key enzymes involved in various diseases. rsc.orgmdpi.com
Mechanism of Action Studies: For compounds that exhibit significant biological activity, detailed mechanistic studies will be necessary to identify their molecular targets and understand how they exert their effects. mdpi.comresearchgate.net This could involve techniques such as cell cycle analysis, apoptosis assays, and enzyme inhibition studies. mdpi.comnih.gov
Structure-Activity Relationship (SAR) Studies: By systematically modifying the structure of this compound and correlating these changes with biological activity, researchers can develop robust SAR models. These models will be invaluable for the rational design of more potent and selective drug candidates.
Table 1: Examples of Biological Activities of Furan Derivatives
| Furan Derivative Class | Biological Activity | Reference |
|---|---|---|
| Furan-2-carboxamides | Antiproliferative against cancer cell lines | mdpi.com |
| Nitrofurantoin | Antibacterial for urinary tract infections | wisdomlib.org |
| Substituted 3-arylfuran-2(5H)-ones | Urease inhibition and anti-H. pylori activity | utripoli.edu.ly |
Potential in Supramolecular Chemistry and Advanced Functional Materials
The unique structural and electronic properties of this compound make it an attractive building block for the construction of supramolecular assemblies and advanced functional materials. researchgate.net
Emerging paradigms in this area include:
Coordination Chemistry: The diketone moiety can act as a chelating ligand for metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). icm.edu.pl These materials could have applications in catalysis, gas storage, and sensing.
Organic Electronics: Furan-containing conjugated polymers have shown promise in organic electronics due to their favorable electronic properties and solubility. researchgate.netntu.edu.sg this compound could serve as a monomer for the synthesis of novel polymers with potential applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs).
Self-Healing Materials: The reversible nature of the Diels-Alder reaction involving furan and maleimide (B117702) has been exploited to create self-healing polymers. researchgate.net Incorporating the this compound scaffold into polymer backbones could lead to new classes of smart materials with dynamic and responsive properties.
"Click" Chemistry: The furan group can participate in catalyst-free "click" reactions, such as the Diels-Alder reaction with maleimides, allowing for facile functionalization of surfaces and macromolecules. tandfonline.com This opens up possibilities for creating functionalized nanoparticles and biomaterials. tandfonline.com
Economic and Industrial Relevance in Fine Chemical Production and Biorefineries
The transition from a petroleum-based economy to a more sustainable, bio-based economy is a major global challenge. rsc.orgnumberanalytics.com Furan derivatives, obtainable from renewable biomass, are poised to play a significant role in this transition. researchgate.net
The economic and industrial relevance of this compound can be envisioned in the following contexts:
Platform Chemical: As a derivative of furan, which can be produced from lignocellulosic biomass, this compound has the potential to become a valuable platform chemical. researchgate.netrsc.org It can serve as a starting material for the synthesis of a wide range of fine chemicals, pharmaceuticals, and polymers. rsc.org
Sustainable Polymers: The potential to use this compound as a monomer for bio-based polymers offers a sustainable alternative to petroleum-derived plastics. researchgate.net Furan-based polyesters, for example, are being explored as replacements for polyethylene (B3416737) terephthalate (B1205515) (PET). researchgate.net
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| Furan |
| Fructose |
| Xylose |
| Quinoxaline (B1680401) |
| Maleimide |
| Polyethylene terephthalate (PET) |
| Furfural (B47365) |
| 5-Hydroxymethylfurfural (B1680220) (HMF) |
| Furan-2-carboxamide |
| Nitrofurantoin |
| 3-Aryl-3-(furan-2-yl)propanoic acid |
| 2,5-Dimethylfuran |
| Furan dicarboxylic acid (FDCA) |
| Polyethylene furan-2,5-dicarboxylate (B1257723) (PEF) |
| Furfuryl alcohol |
| 2-Methylfuran |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
